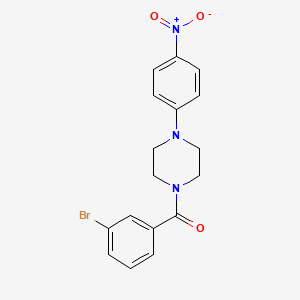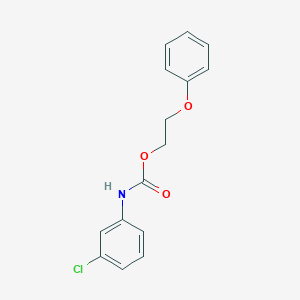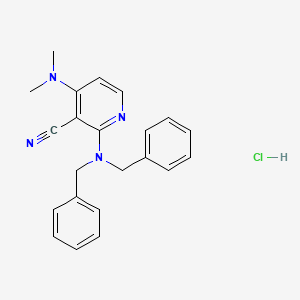
1-(3-bromobenzoyl)-4-(4-nitrophenyl)piperazine
Overview
Description
1-(3-bromobenzoyl)-4-(4-nitrophenyl)piperazine, also known as BPP, is a chemical compound that has been synthesized for its potential use in scientific research. BPP is a piperazine derivative that has shown promise in various fields of research, including neuroscience and pharmacology.
Scientific Research Applications
Antiviral and Antimicrobial Activities
1-(3-bromobenzoyl)-4-(4-nitrophenyl)piperazine and related derivatives have shown promising antiviral and antimicrobial activities. For instance, 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea derivatives demonstrated significant antiviral activities against Tobacco mosaic virus (TMV), and potent antimicrobial activity (Reddy et al., 2013).
Synthesis of Biologically Active Benzimidazole Compounds
The synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate in the synthesis of biologically active benzimidazole compounds, highlights the significance of piperazine derivatives in pharmaceutical research (Liu, 2010).
Bioorthogonal Labeling
Novel functionalized piperazine derivatives have been synthesized for bioorthogonal labeling applications, showcasing their utility in biochemical research. These compounds have potential for 18F-building blocks, used in radiolabeling for medical imaging techniques (Mamat et al., 2016).
Inhibitors of Bacterial Biofilm and MurB Enzyme
Piperazine derivatives, such as novel bis(pyrazole-benzofuran) hybrids, have shown potential as potent bacterial biofilm inhibitors and MurB enzyme inhibitors, which are crucial for combating bacterial resistance (Mekky & Sanad, 2020).
Anticholinesterase Activities
Some piperazine-containing hydrazone derivatives have been evaluated for anticholinesterase activities, indicating their potential use in neurodegenerative diseases like Alzheimer's (Kaya et al., 2016).
Antibacterial Activities
1-(3-bromobenzoyl)-4-(4-nitrophenyl)piperazine derivatives have been synthesized and evaluated for their antibacterial activities. This underscores the role of these compounds in the development of new antibiotics (Qi, 2014).
properties
IUPAC Name |
(3-bromophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c18-14-3-1-2-13(12-14)17(22)20-10-8-19(9-11-20)15-4-6-16(7-5-15)21(23)24/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYXTJTXHQKWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5091575.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5091580.png)

![3-chloro-N-(4-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091590.png)
![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]](/img/structure/B5091596.png)
![2-chloro-N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5091604.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5091608.png)
![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)

![2-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5091636.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091645.png)

![N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5091669.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5091677.png)